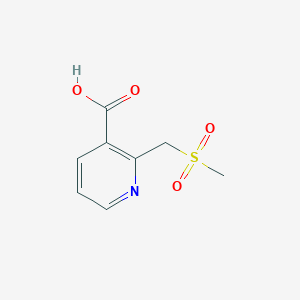

2-((Methylsulfonyl)methyl)nicotinic acid

Description

2-((Methylsulfonyl)methyl)nicotinic acid is a nicotinic acid derivative featuring a methylsulfonylmethyl substituent at the 2-position of the pyridine ring. Nicotinic acid (pyridine-3-carboxylic acid) is a well-known precursor to coenzymes like NAD/NADP and has diverse applications in pharmaceuticals, agrochemicals, and coordination chemistry. Industrial-grade 6-((Methylsulfonyl)methyl)nicotinic acid hydrochloride (a positional isomer) is commercially available, highlighting its relevance in synthetic chemistry .

Properties

IUPAC Name |

2-(methylsulfonylmethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-14(12,13)5-7-6(8(10)11)3-2-4-9-7/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDWYFYRPCJOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Method Based on Methylation, Oxidation, and Hydrolysis

A robust and industrially relevant method involves three main steps:

- Step 1: Methylation of 2-mercaptonicotinic acid to methyl 2-methylthionicotinate

- Step 2: Oxidation of methyl 2-methylthionicotinate to methyl 2-(methylsulfonyl)nicotinate

- Step 3: Hydrolysis of methyl 2-(methylsulfonyl)nicotinate to 2-((methylsulfonyl)methyl)nicotinic acid

This route is detailed in patent CN116874418A and addresses issues of raw material cost, reaction efficiency, and product purity.

Detailed Synthetic Procedure

| Step | Reaction Description | Reagents & Conditions | Key Parameters | Yield & Purity |

|---|---|---|---|---|

| 1 | Methylation : 2-mercaptonicotinic acid is reacted with methyl iodide in the presence of an alkaline agent (potassium carbonate) in DMF solvent under nitrogen atmosphere | 2-mercaptonicotinic acid (0.1 mol), K2CO3 (0.25 mol), methyl iodide (0.2 mol), DMF, 0±5 °C, N2 atmosphere | Molar ratio 1:2.5:2 (acid:base:methyl iodide), slow addition of methyl iodide | Formation of methyl 2-methylthionicotinate |

| 2 | Oxidation : The methyl 2-methylthionicotinate is oxidized using a catalytic system in an organic solvent (e.g., acetonitrile, THF) to form methyl 2-(methylsulfonyl)nicotinate | Catalytic oxidation conditions, organic solvent (acetonitrile, THF, DMF, etc.) | Controlled temperature, time optimized for conversion | High conversion to methyl 2-(methylsulfonyl)nicotinate |

| 3 | Hydrolysis : The methyl ester is hydrolyzed under basic conditions to yield the target acid this compound | Base (e.g., NaOH), aqueous-organic system, protective atmosphere, 3-6 hours at -83 to -73 °C | pH control, recrystallization for purification | Yield >70%, purity 97-99% after recrystallization |

Reaction Conditions and Optimization

- Protective Atmosphere : Nitrogen or inert gas atmosphere is used to prevent oxidation or degradation during sensitive steps.

- Temperature Control : Low temperatures (-83 to -73 °C) during hydrolysis improve selectivity and yield.

- Solvent Selection : Polar aprotic solvents such as DMF, acetonitrile, or THF are preferred for methylation and oxidation steps.

- Base Selection : Potassium carbonate is effective for methylation; sodium hydroxide or carbonate is used for hydrolysis.

- Purification : Recrystallization from ethyl acetate and n-hexane at 45-50 °C ensures high purity.

Experimental Data Summary

| Parameter | Step 1 (Methylation) | Step 2 (Oxidation) | Step 3 (Hydrolysis & Purification) |

|---|---|---|---|

| Reaction Time | Slow addition over 1-2 h | Several hours (optimized) | 3-6 hours |

| Temperature | 0 ± 5 °C | Room temp to moderate heating | -83 to -73 °C |

| Yield | Quantitative methylation | High conversion (~90%) | Overall yield >70% |

| Purity (post recrystallization) | Not isolated | Not isolated | 97-99% (confirmed by NMR) |

| Solvent | DMF | Acetonitrile, THF, DMF | Ethyl acetate, n-hexane |

Advantages of This Preparation Method

- Cost-Effective Raw Materials : Starting from 2-mercaptonicotinic acid, which is inexpensive and readily available.

- High Yield and Purity : Total yield above 70% with purity reaching up to 99%.

- Scalability : Straightforward reaction conditions and simple post-treatment steps favor industrial scale-up.

- Environmental and Safety Considerations : Use of protective atmospheres and controlled temperature minimizes side reactions and hazards.

Chemical Reactions Analysis

2-((Methylsulfonyl)methyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, which can further react to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Intermediate in Synthesis: This compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with potential applications in pharmaceuticals.

2. Biology:

- Biological Activity: Research has indicated that derivatives of 2-((Methylsulfonyl)methyl)nicotinic acid exhibit antimicrobial and anticancer properties. Studies have shown that certain derivatives can inhibit the growth of various bacterial strains and cancer cell lines .

3. Medicine:

- Therapeutic Potential: The compound is being investigated for its potential as a therapeutic agent against diseases such as cancer and infections. Its mechanism of action may involve modulation of specific molecular targets and pathways, potentially leading to beneficial therapeutic effects .

4. Industry:

- Pharmaceuticals and Agrochemicals: this compound is utilized in the production of pharmaceuticals and agrochemicals, contributing to advancements in these sectors.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of this compound against known pathogens. The results demonstrated significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

Anticancer Properties

Research conducted on the anticancer effects of this compound revealed that specific derivatives exhibited cytotoxic activity against human cancer cell lines, including colon and breast cancer. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting avenues for future drug development .

Mechanism of Action

The mechanism of action of 2-((Methylsulfonyl)methyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Substituent Variations

6-((Methylsulfonyl)methyl)nicotinic Acid Hydrochloride

This positional isomer substitutes the methylsulfonylmethyl group at the 6-position instead of the 2-position. Industrial specifications indicate comparable purity (99%) and packaging, suggesting similar synthetic scalability .

2-Carboxymethylsulfanylnicotinic Acid

This analog replaces the methylsulfonyl group with a carboxymethylsulfanyl moiety. The thioether and carboxylic acid groups enable versatile coordination behavior in metal complexes, as demonstrated in copper(II) polymers . In contrast, the sulfonyl group in 2-((Methylsulfonyl)methyl)nicotinic acid may enhance oxidative stability but reduce ligand flexibility.

2-Aminonicotinic Acid and 2-(2-Formylphenyl)nicotinic Acid

The amino group in 2-aminonicotinic acid () introduces electron-donating effects, increasing the pyridine ring’s basicity, while the formyl group in 2-(2-Formylphenyl)nicotinic acid () adds aromatic conjugation. These substituents contrast with the electron-withdrawing methylsulfonylmethyl group, which likely lowers the pKa of the carboxylic acid, enhancing solubility in polar solvents.

Fungicidal Nicotinic Acid Anilides

describes 2-chloronicotinic-2'-ethyl anilide as a fungicidal agent. Derivatives with methylsulfonyl groups (e.g., A = methylsulfonyl in ’s formula) exhibit improved fungicidal action compared to chloro or methylthio analogs.

α7 nAChR Modulators

highlights 2-arylamino-thiazole-5-carboxylic acid amides as α7 nicotinic acetylcholine receptor (nAChR) modulators.

Coordination Chemistry and Metal Interactions

2-Carboxymethylsulfanylnicotinic acid forms stable copper(II) polymers via µ4-coordination (). The methylsulfonylmethyl group in this compound may exhibit weaker metal-binding affinity due to the sulfonyl oxygen’s lower nucleophilicity compared to thiols. However, its rigidity could favor specific geometries in coordination polymers.

Biological Activity

2-((Methylsulfonyl)methyl)nicotinic acid (CAS No. 1691896-14-6) is a derivative of nicotinic acid characterized by the presence of a methylsulfonyl group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

The synthesis of this compound can be achieved through several methods, including reactions involving methyl 2-nitrophenylacetic acid and formaldehyde. The compound's structure allows for diverse chemical reactions such as oxidation, reduction, and nucleophilic substitution, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. For instance, it has been shown to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some strains are as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 - 62.5 |

| Escherichia coli | 125 |

| Klebsiella pneumoniae | 62.5 |

These findings suggest that the compound possesses bactericidal properties, potentially disrupting bacterial cell wall synthesis and protein production pathways .

Anti-inflammatory Activity

In vivo studies have highlighted the anti-inflammatory potential of this compound. For example, it has been evaluated in models of acute inflammation where it demonstrated a significant reduction in inflammatory markers and symptoms, indicating its potential utility in treating inflammatory diseases .

Anticancer Properties

Recent investigations into the anticancer effects of this compound have shown promise. The compound has been tested against various cancer cell lines, revealing cytotoxic effects that may be mediated through apoptosis induction and cell cycle arrest mechanisms. Specific studies have reported IC50 values indicating effective concentrations for inhibiting cell proliferation:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

These results suggest that the compound could serve as a lead structure for developing new anticancer therapies .

Case Studies

- Study on Antimicrobial Efficacy : A study published in MDPI assessed the antibacterial activity of various nicotinic acid derivatives, including this compound. The results showed that this compound had comparable efficacy to established antibiotics against MRSA and other resistant strains .

- Inflammation Model : An experimental model involving carrageenan-induced paw edema in rats demonstrated that treatment with the compound significantly reduced paw swelling compared to controls, supporting its anti-inflammatory claims .

- Cancer Cell Line Study : A recent paper explored the effects of the compound on different cancer cell lines, finding that it induced apoptosis through mitochondrial pathways and inhibited tumor growth in xenograft models .

Q & A

Q. What are the key physicochemical properties of 2-((Methylsulfonyl)methyl)nicotinic acid, and how are they experimentally determined?

Methodological Answer:

- Molecular Formula and Weight : The compound’s molecular formula is C8H9NO4S (exact mass: 215.025 g/mol), determined via high-resolution mass spectrometry (HRMS) .

- Structural Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy are used to confirm the sulfonyl and nicotinic acid moieties. For analogs like 6-((Methylsulfonyl)methyl)nicotinic acid hydrochloride (CAS 597562-49-7), molecular weight validation is performed using electrospray ionization (ESI) mass spectrometry .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (e.g., using Sigma Aldrich’s ≥97% purity standards) ensures analytical reproducibility .

Q. What synthetic routes are reported for sulfonyl-methyl-substituted nicotinic acid derivatives?

Methodological Answer:

- Sulfonation Strategies : A common approach involves reacting 2-chloronicotinic acid with methylsulfonylmethane (MSM) or sodium methylsulfinate under basic conditions. For example, 2-mercaptonicotinic acid is synthesized via sodium hydrosulfide reaction with 2-chloronicotinic acid .

- Optimization : Reaction parameters (temperature: 80–100°C; solvent: DMF/water) are critical for yield. Catalysts like nickel acetate (used in analogous reactions) may enhance efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, followed by recrystallization in ethanol .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Technique Validation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography to resolve ambiguous signals. For example, docking studies and DFT calculations (as in 2-hydroselenonicotinon research) validate electronic environments .

- Uncertainty Quantification : Apply non-targeted analysis (NTA) protocols (e.g., standardized metrics for chemical identification) to address variability in mass spectrometry data .

Q. What computational methods are suitable for predicting the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For analogs like trifluoromethylnicotinamides, DFT optimizes reaction pathways .

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. In silico models for 2-hydroselenonicotinon derivatives demonstrate applicability .

- Machine Learning : Train models on sulfonyl-methyl-substituted compounds to predict solubility or toxicity (data from IUCLID or EPA ChemView) .

Q. How should researchers handle safety and regulatory compliance for this compound?

Methodological Answer:

- Toxicity Profiling : Consult ATSDR guidelines for acute exposure limits and EFSA’s hazard classification .

- Waste Disposal : Neutralize acidic byproducts (pH 6–8) before disposal, adhering to EPA’s Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) protocols .

- Documentation : Maintain Safety Data Sheets (SDS) referencing CAS 597562-49-7 analogs for handling protocols .

Q. What are the challenges in quantifying trace impurities in this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.